molecular formula C24H19FN4O2S B2929068 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115336-41-8

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No.: B2929068
CAS No.: 1115336-41-8
M. Wt: 446.5
InChI Key: FFXPKWBEOBKASS-UHFFFAOYSA-N
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Description

This compound features a benzamide core (N-phenylbenzamide) linked to a 1H-imidazole ring substituted at the 2-position with a sulfanyl group. The sulfanyl group is further connected to a carbamoylmethyl moiety bearing a 4-fluorophenyl substituent. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, which is critical for bioavailability and target engagement in drug design . The imidazole ring contributes to hydrogen bonding and π-π stacking interactions, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S/c25-18-9-11-20(12-10-18)27-22(30)16-32-24-26-13-14-29(24)21-8-4-5-17(15-21)23(31)28-19-6-2-1-3-7-19/h1-15H,16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXPKWBEOBKASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate.

    Thioether Formation: The sulfanyl group is introduced by reacting a thiol with a suitable electrophile.

    Coupling Reactions: The final step involves coupling the imidazole derivative with the benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Variations

Imidazole vs. Triazole Derivatives

describes 1,2,4-triazole derivatives (e.g., compounds [7–9]) with thione tautomers. Unlike the target compound’s imidazole core, triazoles exhibit distinct tautomeric behavior (thione vs. thiol forms), influencing their electronic properties and binding modes. The absence of an S-H band in IR spectra of triazoles confirms thione dominance, analogous to the sulfanyl group in the target compound, which likely adopts a non-thiol tautomer .

Sulfanyl-Linked Carbamoyl Groups
  • Target Compound : The sulfanyl group connects to a 4-fluorophenylcarbamoylmethyl group.
  • F985-0806 (ChemDiv) : Features a 2,6-dimethylphenylcarbamoylmethyl group, introducing steric bulk and altering electronic effects compared to fluorine’s electronegativity .
  • Cyclohexylmethyl Derivative () : Substitutes the fluorophenyl with a cyclohexylmethyl group, increasing hydrophobicity and conformational flexibility .

Table 1: Substituent Effects on Molecular Properties

Compound Substituent on Carbamoyl Molecular Weight Key Functional Groups
Target Compound 4-Fluorophenyl ~449* Imidazole, Sulfanyl, Benzamide
F985-0806 (ChemDiv) 2,6-Dimethylphenyl 466.58 Imidazole, Sulfanyl, Benzamide
Cyclohexylmethyl Derivative Cyclohexylmethyl 448.58 Imidazole, Sulfanyl, Benzamide

*Estimated based on molecular formula C24H19FN4O2S.

Benzamide Substituent Modifications

The N-phenyl group in the target compound contrasts with:

  • Example 53 () : A 2-fluoro-N-isopropylbenzamide group, where fluorine’s meta position and isopropyl substitution modulate steric and electronic effects .

Table 2: Benzamide Substituent Impact

Compound Benzamide Substituent Biological Implications
Target Compound Phenyl Moderate hydrophobicity, planar structure
F985-0806 (5-Methylfuran-2-yl)methyl Increased polarity, potential for H-bonding
Example 53 2-Fluoro-N-isopropyl Enhanced steric bulk, improved metabolic stability

Fluorine Substitution Patterns

Fluorine is a critical substituent in the target compound (4-fluorophenyl) and analogues:

  • Example 53 () : Contains a 5-fluoro group on a chromene ring, enhancing electron-withdrawing effects and stability .
  • Flutolanil () : A pesticidal benzamide with a trifluoromethyl group, demonstrating fluorine’s role in agrochemical activity .

Table 3: Fluorine Position and Bioactivity

Compound Fluorine Position Application/Effect
Target Compound 4-Fluorophenyl Likely improves metabolic stability
Example 53 5-Fluoro (chromene) Enhances electrophilic reactivity
Flutolanil Trifluoromethyl Pesticidal activity via membrane disruption

Spectral Comparison :

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) in the target compound suggests a non-thiol tautomer, consistent with triazole derivatives in .
  • NMR : The 4-fluorophenyl group would show a deshielded aromatic proton signal (~7.2–7.6 ppm), distinct from 2,6-dimethylphenyl (δ ~6.9–7.1 ppm) in F985-0806 .

Biological Activity

The compound 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, drawing on diverse sources to present a comprehensive overview that includes data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented by the following formula:

C26H20FN5O2SC_{26}H_{20}FN_{5}O_{2}S

This structure features an imidazole ring, a phenyl group, and a carbamoyl moiety, which are significant for its biological interactions.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC26H20FN5O2S
Molecular Weight485.53 g/mol
Key Functional GroupsImidazole, Benzamide, Carbamoyl

Antimicrobial Activity

Recent studies have shown that benzamide derivatives exhibit notable antimicrobial properties. For example, compounds structurally similar to This compound have been tested against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several benzamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed significant inhibition zones, suggesting potential for further development as antibacterial agents .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar benzamide derivatives can inhibit specific kinases involved in cancer progression.

Table 2: Anticancer Activity Summary

CompoundTarget KinaseIC50 (µM)Reference
Compound ARET Kinase5.0
Compound BEGFR3.2
This compound TBDTBDTBD

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in binding to target proteins, disrupting their normal function and leading to cell death in pathogens or cancer cells.

In Vivo Studies

In vivo studies on related compounds have demonstrated promising results in animal models. For instance, a derivative was shown to significantly reduce tumor size in mice bearing xenografts of human cancer cells, indicating its potential efficacy as an anticancer therapeutic .

Safety and Toxicity

Safety assessments are critical for any new therapeutic agent. Preliminary toxicity studies suggest that while some benzamide derivatives exhibit low toxicity profiles at therapeutic doses, further studies are necessary to establish safety margins for This compound .

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